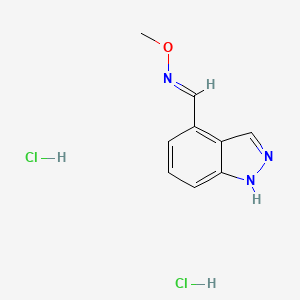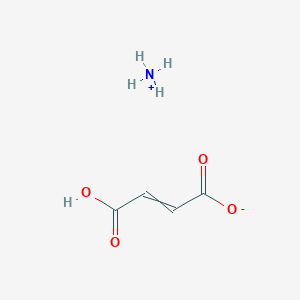
4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile is an organic compound with the molecular formula C13H11ClN2O. It is a yellow to white solid with a melting point of 229°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with 3-oxocyclohex-1-en-1-ylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like Fe3O4-CTAB nanoparticles. The reaction is carried out at temperatures ranging from 80°C to 90°C for about an hour .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of ionic liquids as recycling agents has been explored to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach not only improves yield but also reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s bioactivity makes it a candidate for studying biological processes and interactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile: Similar in structure but with a different position of the chlorine atom.
2-Chloro-4-ethoxy-3,5-dimethoxy-N-(3-oxocyclohex-1-en-1-yl)benzamide: Another related compound with different substituents on the benzene ring.
Uniqueness
4-Chloro-2-((3-oxocyclohex-1-en-1-yl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2O |
|---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
4-chloro-2-[(3-oxocyclohexen-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H11ClN2O/c14-10-5-4-9(8-15)13(6-10)16-11-2-1-3-12(17)7-11/h4-7,16H,1-3H2 |
InChI Key |
IHTWXNNXMUDSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14117490.png)

![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
![N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B14117523.png)

![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)



![Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)

